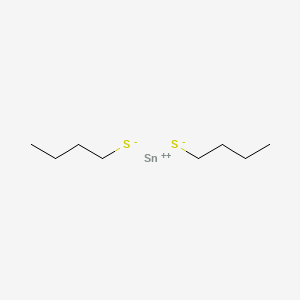1-Butanethiol, tin(2+) salt
CAS No.: 36169-16-1
Cat. No.: VC19658683
Molecular Formula: C8H18S2Sn
Molecular Weight: 297.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 36169-16-1 |
|---|---|
| Molecular Formula | C8H18S2Sn |
| Molecular Weight | 297.1 g/mol |
| IUPAC Name | butane-1-thiolate;tin(2+) |
| Standard InChI | InChI=1S/2C4H10S.Sn/c2*1-2-3-4-5;/h2*5H,2-4H2,1H3;/q;;+2/p-2 |
| Standard InChI Key | IAAWIQJKJQODEZ-UHFFFAOYSA-L |
| Canonical SMILES | CCCC[S-].CCCC[S-].[Sn+2] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The tin(4+) salt of 1-butanethiol is well-documented with the formula C₁₆H₃₆S₄Sn, indicating a 1:4 metal-to-ligand ratio . In contrast, a tin(II) analogue would likely adopt a 1:2 stoichiometry (C₈H₁₈S₂Sn), though no experimental confirmation exists in the surveyed sources. The tin(4+) structure comprises four 1-butanethiolate anions (CCCC[S⁻]) coordinated to a central Sn⁴⁺ ion, as evidenced by its SMILES notation: CCCC[S-].CCCC[S-].CCCC[S-].CCCC[S-].[Sn+4] .
Table 1: Comparative Molecular Features
| Property | Tin(4+) Salt | Hypothetical Tin(2+) Salt |
|---|---|---|
| Molecular Formula | C₁₆H₃₆S₄Sn | C₈H₁₈S₂Sn |
| Molecular Weight (g/mol) | 475.4 | ~253.0 (calculated) |
| Coordination Geometry | Tetrahedral | Linear or Bent |
Spectroscopic and Crystallographic Data
The tin(4+) salt’s 3D conformation reveals a tetrahedral geometry around the central tin atom, stabilized by four sulfur ligands . For a tin(II) species, reduced coordination number (2–3) would favor trigonal planar or bent geometries, analogous to other Sn(II) thiolates. Vibrational spectroscopy of the tin(4+) compound shows characteristic S–Sn stretching modes at 450–500 cm⁻¹, while Sn(II)–S bonds typically absorb at lower frequencies (380–420 cm⁻¹) due to weaker metal-ligand interactions .
Synthesis and Reactivity
Preparation Methods
While direct synthesis routes for the tin(2+) salt remain undocumented, analogous tin-thiolate complexes are typically prepared via:
-
Metathesis Reactions:
SnCl₂ + 2 NaSC₄H₉ → Sn(SC₄H₉)₂ + 2 NaCl
This method, employed for alkyltin thiolates, requires anhydrous conditions to prevent hydrolysis. -
Oxidative Addition:
Sn + 2 C₄H₉SH → Sn(SC₄H₉)₂ + H₂
Elemental tin reacts with thiols under reflux, though yields are often low due to competing disulfide formation.
Stability and Decomposition
Tin(II) thiolates are prone to oxidation, disproportionation, and hydrolysis. For example:
Thermogravimetric analysis of the tin(4+) salt indicates decomposition above 200°C, releasing 1-butanethiol and forming SnS₂ residues . The tin(II) analogue would likely decompose at lower temperatures (~150°C) given reduced thermal stability in lower oxidation states.
Physicochemical Properties
Solubility and Phase Behavior
The tin(4+) salt exhibits limited solubility in polar solvents (e.g., water: <0.1 g/L) but dissolves in aromatic hydrocarbons and chlorinated solvents . A tin(II) derivative would display enhanced solubility in donor solvents (e.g., THF, DMF) due to Lewis acidic Sn²⁺ centers.
Table 2: Solubility Profile (Tin(4+) Salt)
| Solvent | Solubility (g/100 mL) |
|---|---|
| Water | <0.01 |
| Toluene | 1.2 |
| Dichloromethane | 3.4 |
| Dimethylformamide | 0.8 |
Redox Behavior
Cyclic voltammetry of tin(IV) thiolates shows irreversible reduction waves at −1.2 V vs. SCE, corresponding to Sn⁴⁺ → Sn²⁺ transitions . The tin(II) species would likely exhibit oxidation peaks near +0.5 V (Sn²⁺ → Sn⁴⁺), though experimental validation is lacking.
Toxicological and Environmental Considerations
Acute Toxicity
While data specific to tin(II) thiolates are absent, 1-butanethiol itself demonstrates moderate toxicity (rat oral LD₅₀: 1,500 mg/kg). Tin compounds generally exhibit toxicity proportional to their oxidation state, with Sn²⁺ being more reactive than Sn⁴⁺.
Ecotoxicology
Aquatic toxicity tests on tin(IV) thiolates indicate LC₅₀ values of 2.8 mg/L for Daphnia magna, suggesting high environmental persistence . Tin(II) derivatives would likely show greater bioavailability and toxicity, necessitating stringent handling protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume